molecular formula C21H34O5 B1240182 15-methylprostaglandin D2 CAS No. 85280-90-6

15-methylprostaglandin D2

Katalognummer: B1240182
CAS-Nummer: 85280-90-6
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: CTXLUMAOXBULOZ-QEQARHSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Prostaglandin (B15479496) D2 Discovery

The journey into the world of prostaglandins (B1171923) began in the 1930s when Ulf von Euler, a Swedish physiologist, and M.W. Goldblatt independently discovered that extracts from seminal vesicles and fluid contained substances that could lower blood pressure and contract smooth muscle. nih.govnih.gov Initially believed to originate from the prostate gland, these substances were named "prostaglandins." nih.govdrugbank.com It wasn't until decades later, through the pioneering work of Sune Bergström and Bengt Samuelsson, that the chemical structures of these lipid compounds were elucidated, earning them, along with John Vane, the Nobel Prize in Physiology or Medicine in 1982. nih.gov

Prostaglandin D2 itself was identified in 1973 by Hamberg. nih.govnih.gov It was found to be a significant cyclooxygenase metabolite of arachidonic acid, produced by the sequential action of cyclooxygenase and either hematopoietic or lipocalin-type PGD synthase. nih.gov Mast cells are a major source of PGD2 in the body. wikipedia.orgnih.gov

Overview of Prostanoid Diversity and Biological Significance

Prostanoids are a subclass of eicosanoids and encompass prostaglandins (such as PGD2, PGE2, and PGF2α), thromboxanes, and prostacyclins. caymanchem.com This family of lipid mediators is involved in a wide array of physiological and pathological processes. biomol.com Their biological significance is extensive, regulating functions in nearly every tissue and organ system. researchgate.net

Prostanoids are known to play critical roles in inflammation, pain, and fever. nih.gov They are also integral to platelet aggregation, vasodilation, and vasoconstriction. biomol.comnih.gov Furthermore, their influence extends to reproductive functions, including ovulation and labor, as well as the protection of the gastrointestinal lining. nih.govresearchgate.net The diverse actions of prostanoids are mediated by their interaction with specific G-protein-coupled receptors on the cell surface. biomol.com For instance, PGD2 exerts its effects through two primary receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. nih.govwikipedia.org

Rationale for Developing Metabolically Stable Prostaglandin D2 Analogs

A significant challenge in studying the biological effects of PGD2 is its metabolic instability. In vivo, PGD2 is rapidly converted to various metabolites, limiting its duration of action and complicating the interpretation of its physiological roles. nih.gov The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a key role in the degradation of prostaglandins by oxidizing the 15-hydroxyl group, which leads to their inactivation. nih.govnih.gov

This rapid metabolism spurred the development of synthetic, metabolically stable analogs of PGD2. By modifying the chemical structure, for example, by adding a methyl group at the C-15 position, researchers have created compounds that are more resistant to enzymatic degradation. This increased stability allows for more sustained biological effects, making these analogs valuable tools for investigating the specific pathways and actions of PGD2. nih.govnih.govcaymanchem.com 15(S)-15-methyl Prostaglandin D2 is one such chemically stable analog. caymanchem.com

Detailed Findings on 15(S)-15-methyl Prostaglandin D2

Research Insights into a Stable PGD2 Analog

15(S)-15-methyl Prostaglandin D2 is a synthetic and metabolically stable analog of PGD2. caymanchem.com Its stability allows for more precise investigation of PGD2-related biological activities.

In contrast to its parent compound, PGD2, which typically inhibits platelet aggregation, 15(S)-15-methyl PGD2 shows markedly reduced activity in this regard. caymanchem.com However, it is a potent vasoconstrictor, capable of increasing systemic blood pressure. caymanchem.com One of the most striking reported activities of this analog is its strong antifertility effect in hamsters, where it was found to be 200 times more potent than PGD2. caymanchem.com

When comparing the two stereoisomers at the C-15 position, research has shown a clear difference in their activity at the DP2 (CRTH2) receptor. The 15(R) enantiomer, 15(R)-15-methyl PGD2, is a potent and selective agonist for the CRTH2/DP2 receptor. nih.govcaymanchem.com In studies on human eosinophils, 15(R)-methyl-PGD2 was found to be significantly more potent than both PGD2 and 15(S)-methyl-PGD2 in stimulating CD11b expression, actin polymerization, and chemotaxis. nih.gov Specifically, 15(R)-methyl-PGD2 was approximately 5 times more potent than PGD2 and about 75 times more potent than 15(S)-methyl-PGD2 in these assays. nih.gov

While 15(S)-methyl-PGD2 showed weak activity at the DP2 receptor in eosinophils, it was the most active of the tested analogs in elevating platelet cAMP, a process mediated by the DP1 receptor. nih.gov This suggests a differential selectivity of the 15(S) and 15(R) methyl analogs for the DP1 and DP2 receptors.

Table 1: Chemical and Physical Properties of 15(S)-15-methyl Prostaglandin D2

Property Value
Formal Name 9α,15S-dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid caymanchem.com
CAS Number 85280-90-6 caymanchem.com
Molecular Formula C₂₁H₃₄O₅ caymanchem.com
Formula Weight 366.5 caymanchem.com

Table 2: Comparative Biological Activity of PGD2 Analogs on Human Eosinophils (DP2 Receptor-mediated)

Compound Relative Potency (Stimulation of CD11b expression and actin polymerization) EC₅₀ for Eosinophil Chemotaxis
15(R)-15-methyl PGD2 Most Potent 1.7 nM nih.gov
Prostaglandin D2 (PGD2) ~5x less potent than 15(R)-methyl-PGD2 10 nM nih.gov
15(S)-15-methyl PGD2 ~75x less potent than 15(R)-methyl-PGD2 128 nM nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLUMAOXBULOZ-QEQARHSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85280-90-6
Record name 15-methylprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-METHYL PROSTAGLANDIN D2, (15S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Pathways of Prostaglandin D2

Arachidonic Acid Metabolism via Cyclooxygenases (COX-1, COX-2)

The journey to Prostaglandin (B15479496) D2 begins with arachidonic acid, a polyunsaturated fatty acid typically esterified in the phospholipids of cell membranes. cvphysiology.com Upon cellular stimulation by various signals, phospholipase A2 enzymes release arachidonic acid into the cytoplasm. cvphysiology.com Once liberated, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes. researchgate.netnih.gov

There are two main isoforms of the COX enzyme, COX-1 and COX-2, which catalyze the initial steps in prostanoid biosynthesis. nih.govimpactfactor.org

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa. cvphysiology.comimpactfactor.org

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and hormones. cvphysiology.comnih.gov It is the primary source of prostanoid production during inflammation. impactfactor.org

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), through a dioxygenase reaction. This is followed by a peroxidase reaction, also catalyzed by the same enzyme, which reduces PGG2 to Prostaglandin H2 (PGH2). researchgate.netnih.govwikipedia.org This two-step conversion is the rate-limiting stage in the synthesis of all prostaglandins (B1171923). nih.gov

EnzymeExpressionPrimary Function
COX-1 Constitutive (most tissues)Housekeeping physiological functions
COX-2 Inducible (inflammatory sites)Prostanoid production during inflammation

Prostaglandin H2 (PGH2) as a Precursor

Prostaglandin H2 (PGH2) is a pivotal intermediate in the biosynthesis of prostanoids. wikipedia.orghmdb.ca It sits at a crucial branch point in the pathway and serves as the direct precursor for not only PGD2 but also other primary prostaglandins (PGE2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). wikipedia.orgnih.govcaymanchem.com The fate of PGH2 is determined by the presence of specific downstream isomerase or synthase enzymes, which are expressed in a tissue- and cell-specific manner. researchgate.netnih.gov For the synthesis of PGD2, PGH2 is acted upon by enzymes known as Prostaglandin D synthases. nih.govreactome.org

Role of Prostaglandin D Synthase Isoforms

The conversion of PGH2 to PGD2 is catalyzed by two distinct and evolutionarily unrelated enzymes known as Prostaglandin D synthases (PGDS). nih.govreactome.org These isoforms differ in their tissue distribution, structure, and cofactor requirements.

Hematopoietic Prostaglandin D Synthase (hPGD2S)

Hematopoietic Prostaglandin D Synthase (hPGD2S) is a cytosolic enzyme that belongs to the sigma class of the glutathione-S-transferase (GST) family. novusbio.comsigmaaldrich.com Its activity is dependent on the presence of glutathione as a cofactor. reactome.orgmdpi.com hPGD2S is primarily found in hematopoietic cells such as mast cells, antigen-presenting cells, and megakaryocytes. novusbio.comnih.gov It plays a significant role in inflammatory and allergic responses by producing PGD2 in peripheral tissues. mdpi.comnih.gov The enzyme metabolizes PGH2 to PGD2, which can then influence the onset and resolution of inflammation. nih.govpnas.org

Lipocalin-Type Prostaglandin D Synthase (L-PGDS)

Lipocalin-Type Prostaglandin D Synthase (L-PGDS), also known as beta-trace protein, is a member of the lipocalin superfamily of proteins that bind and transport small lipophilic molecules. nih.govnih.gov Unlike hPGD2S, L-PGDS is a secreted, glycosylated protein, and its enzymatic activity does not require glutathione. mdpi.comtaylorfrancis.com L-PGDS is predominantly localized in the central nervous system (in oligodendrocytes and the arachnoid mater), the heart, and the male genital organs. nih.govtaylorfrancis.comfrontiersin.org It is secreted into the cerebrospinal fluid, where it is a major protein component, and is involved in physiological processes such as sleep regulation and pain modulation through the central production of PGD2. nih.govfrontiersin.org

Synthase IsoformFamilyLocationCofactor Requirement
hPGD2S Glutathione-S-transferaseCytosol of hematopoietic cellsGlutathione
L-PGDS LipocalinSecreted from CNS, heart, male genitalsNone

Non-Enzymatic Dehydration Products of Prostaglandin D2 (e.g., PGJ2, 15-deoxy-Δ12,14-PGJ2)

Prostaglandin D2 is an unstable molecule that can undergo spontaneous, non-enzymatic dehydration to form a series of J-series prostaglandins. nih.govnih.gov This process involves the sequential elimination of water molecules from the cyclopentane (B165970) ring structure. pnas.orgreactome.org

The initial dehydration of PGD2 yields Prostaglandin J2 (PGJ2). researchgate.net PGJ2 can then be further converted to other metabolites, including Δ12-PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). pnas.orgresearchgate.net The formation of 15d-PGJ2 from PGD2 involves the elimination of two molecules of water. caymanchem.com These cyclopentenone prostaglandins, particularly 15d-PGJ2, are known to have anti-inflammatory properties and can be formed during inflammatory processes. nih.govnih.gov While the dehydration can occur spontaneously, it can be facilitated by factors such as albumin. nih.govjci.org

Chemical Synthesis and Analog Development of 15 Methyl Prostaglandin D2

General Synthetic Methodologies for Prostanoids

The synthesis of prostaglandins (B1171923) presents several key challenges, including the construction of the five-membered cyclopentane (B165970) core and the stereocontrolled installation of two side chains, known as the alpha (α) and omega (ω) chains. oup.com

One of the most influential and classic approaches is the Corey synthesis, which provides a versatile pathway to a wide range of prostaglandins. oup.comlibretexts.org A cornerstone of this strategy is the "Corey lactone," a bicyclic intermediate that contains much of the required stereochemical information for the final prostaglandin (B15479496) molecule. oup.comresearchgate.netrsc.org This key intermediate is often synthesized through a series of reactions including a Diels-Alder cycloaddition to set up the ring structure, followed by a halo-lactonization reaction. oup.com From the Corey lactone, the α- and ω-side chains are introduced sequentially. The lower (ω) side chain is typically installed via a Horner-Wadsworth-Emmons (HWE) reaction with the "Corey aldehyde" (derived from the lactone), while the upper (α) chain is introduced using a Wittig reaction. researchgate.net

Other general strategies include:

Bicycloalkane Approaches: These methods utilize the stereochemical advantages of rigid bicyclic systems, such as bicyclo[2.2.1]heptane, which are then cleaved to reveal the desired cyclopentane core with the correct stereochemistry. libretexts.org

Open-Chain Cyclization: Some routes construct an open-chain precursor containing the necessary functional groups and stereocenters, which is then cyclized to form the five-membered ring, often via an aldol (B89426) reaction. libretexts.org

Organocatalysis: More recent methods have employed organocatalyst-mediated asymmetric reactions, such as [3+2] cycloadditions, to efficiently generate the chiral cyclopentane skeleton from simple starting materials. oup.com

Stereoselective Synthesis of 15(S)-15-methyl Prostaglandin D2

The synthesis of the 15(S) stereoisomer, which corresponds to the natural stereochemistry at C-15 in most primary prostaglandins, can be achieved using the established Corey-type methodologies. The critical step is the preparation of the ω-side chain phosphonate (B1237965) reagent required for the Horner-Wadsworth-Emmons reaction.

To obtain the 15(S) configuration, a chiral ketone precursor to the ω-side chain is subjected to a Grignard reaction with a methylmagnesium halide. The stereochemical outcome of this addition is controlled to favor the (S) alcohol. This chiral alcohol is then converted into the corresponding dimethylphosphonate. This key phosphonate synthon, now containing the 15(S)-hydroxy and 15-methyl groups, is coupled with the Corey aldehyde. Subsequent standard transformations, including reduction and oxidation state adjustments of the cyclopentane core, yield the final 15(S)-15-methyl Prostaglandin D2. This approach was part of the foundational work on the total synthesis of 15-methylprostaglandins. acs.org

Stereoselective Synthesis of 15(R)-15-methyl Prostaglandin D2

The synthesis of the 15(R) epimer has been the subject of more recent interest due to its potent biological activity. A highly convergent and stereospecific total synthesis has been developed, showcasing modern synthetic techniques. researchgate.net This approach bypasses the traditional linear installation of the side chains and instead utilizes an olefin cross-metathesis (CM) reaction. researchgate.netnih.gov

The key features of this synthesis are:

Enantioselective synthesis of the ω-side chain: A chiral synthon containing the C-15 tertiary alcohol with the desired (R) configuration is prepared separately. This ensures the stereochemistry is fixed before its attachment to the core.

Olefin Cross-Metathesis: The pre-formed ω-side chain, which terminates in an alkene, is coupled with a cyclopentenone core that bears the α-side chain, also terminating in an alkene. This reaction, often catalyzed by a Grubbs catalyst, efficiently forms the C13-C14 double bond and joins the two major fragments of the molecule. researchgate.netnih.govsigmaaldrich.com

This cross-metathesis strategy is highly efficient as it allows for the late-stage introduction of a fully functionalized side chain with a predetermined stereocenter, providing rapid access to the target 15(R)-methyl PGD2 and other analogs. researchgate.net

StrategyKey Reaction for ω-Chain AttachmentStereocontrol at C-15Approach
Classical (for 15S) Horner-Wadsworth-EmmonsControlled during synthesis of phosphonate reagentLinear/Sequential
Modern (for 15R) Olefin Cross-MetathesisPre-installed in side-chain synthonConvergent

Structural Modifications and Analog Design Principles

The development of 15-methyl PGD2 analogs is primarily driven by the need to enhance metabolic stability and modulate receptor selectivity.

Metabolic Stability: Natural prostaglandins like PGD2 are rapidly metabolized in vivo. A key inactivation pathway is the oxidation of the C-15 hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov By introducing a methyl group at the C-15 position, a tertiary alcohol is created. This structural change blocks the enzymatic oxidation by 15-PGDH, as the enzyme requires a secondary alcohol for its catalytic activity. This modification results in a significantly more stable analog with a longer biological half-life. medchemexpress.comcaymanchem.com

Structure-Activity Relationship (SAR): The stereochemistry at the C-15 position has a profound impact on the biological activity of the analog. PGD2 mediates its effects through two main receptors, DP1 and DP2 (also known as CRTH2). The modification at C-15 alters the affinity and efficacy at these receptors.

15(R)-15-methyl PGD2: This "unnatural" epimer has been identified as a potent and selective agonist for the DP2 receptor. medchemexpress.com Its potency for inducing DP2-mediated responses is several-fold higher than that of native PGD2. medchemexpress.com In contrast, it shows very weak activity at the DP1 receptor. medchemexpress.com

15(S)-15-methyl PGD2: The corresponding analog with the "natural" 15(S) configuration is reported to be approximately 75 times less potent as a DP2 agonist than the 15(R) isomer. researchgate.net

This striking difference highlights a critical structure-activity relationship: the inversion of stereochemistry from the natural (S) to the unnatural (R) configuration at the C-15 position, when combined with a methyl group, dramatically enhances potency and selectivity for the DP2 receptor.

CompoundReceptor TargetRelative Potency/Activity
Prostaglandin D2 (PGD2)DP1 and DP2Agonist at both receptors
15(R)-15-methyl PGD2 DP2 (selective)Potent agonist (EC50 ~1.4-3.8 nM for various effects); ~3-5x more potent than PGD2. medchemexpress.com
15(S)-15-methyl PGD2 DP2Weak agonist; ~75-fold less potent than the 15(R) isomer. researchgate.net

Metabolism and Biological Stability of 15 Methyl Prostaglandin D2 Analogs

Comparison with Endogenous Prostaglandin (B15479496) D2 Metabolic Pathways

Endogenous Prostaglandin D2 (PGD2) is derived from arachidonic acid through the action of cyclooxygenase (COX) and prostaglandin D synthase (PGDS). nih.gov Once formed, it is subject to rapid and extensive metabolism through several enzymatic and non-enzymatic routes.

The primary enzymatic inactivation pathway involves a sequential two-step process. nih.gov The first step is the conversion of PGD2 to 9α,11β-PGF2 via an 11-ketoreductase. nih.govnih.gov This is followed by the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction catalyzed by the key prostaglandin-degrading enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govnih.gov This enzyme is a critical negative regulator of prostaglandin levels, as its action abrogates the prostaglandin's ability to bind to its receptors. nih.gov Further metabolism, including the reduction of the Δ13 double bond, leads to the formation of metabolites like 13,14-dihydro-15-keto-9α,11β-PGF2, which can be detected in plasma. nih.govnih.gov

In addition to this primary pathway, PGD2 can undergo non-enzymatic dehydration to form the J2 series of prostaglandins (B1171923), such as PGJ2, which can then be converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). researchgate.netsigmaaldrich.com These metabolites have their own distinct biological activities. nih.govresearchgate.net The rapid degradation and conversion of endogenous PGD2 means it has a very short biological half-life, limiting the duration of its effects.

Metabolic StepEnzyme/ProcessResulting Metabolite(s)Significance
11-keto Reduction11-Ketoreductase9α,11β-PGF2Initial conversion to a biologically active metabolite. nih.gov
15-hydroxyl Oxidation15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)15-keto-9α,11β-PGF2Key inactivating step, abolishes receptor binding. nih.gov
Δ13 Reduction15-ketoprostaglandin-Δ13-reductase13,14-dihydro-15-keto-9α,11β-PGF2Further degradation product found in circulation. nih.gov
DehydrationNon-enzymaticProstaglandin J2 (PGJ2)Formation of cyclopentenone prostaglandins with unique activities. researchgate.net

Impact of Methylation at C-15 on Metabolic Resistance

The defining structural feature of 15(S)-15-methyl Prostaglandin D2 is the substitution of a hydrogen atom with a methyl group at the C-15 position. This seemingly minor alteration has a profound impact on the molecule's metabolic stability. The primary catabolic enzyme for prostaglandins, 15-PGDH, specifically targets the secondary alcohol group at C-15 for oxidation. nih.gov

By introducing a methyl group at this position, the substrate is sterically hindered, and the tertiary alcohol that is formed cannot be oxidized by 15-PGDH. This modification effectively blocks the principal route of prostaglandin inactivation. nih.gov Studies on related methylated prostaglandin analogs, such as 15-methyl-PGF2α, have demonstrated that this chemical modification completely prevents dehydrogenation at C-15. nih.gov As a result, these analogs are not degraded by the 15-PGDH-mediated pathway and must be cleared through alternative, often slower, routes such as beta-oxidation of the carboxylic acid side chain. nih.gov Consequently, 15(S)-15-methyl PGD2 is considered a metabolically stable analog of PGD2. medchemexpress.comcaymanchem.com

CompoundStructure at C-15Susceptibility to 15-PGDHMetabolic Consequence
Endogenous Prostaglandin D2Secondary Hydroxyl (-CHOH)HighRapid oxidation to inactive 15-keto metabolite. nih.govnih.gov
15(S)-15-methyl Prostaglandin D2Tertiary Hydroxyl (-C(CH3)OH)BlockedResistant to oxidation; degradation proceeds via slower pathways like beta-oxidation. nih.gov

Considerations for Preclinical Pharmacokinetics and Bioavailability

The enhanced metabolic resistance conferred by C-15 methylation is a critical consideration in the preclinical evaluation of 15(S)-15-methyl Prostaglandin D2. The blockage of rapid enzymatic degradation leads directly to a significantly longer plasma half-life compared to native PGD2. Research on other 15-methylated prostaglandins has shown their half-lives in human circulation to be considerably longer than their endogenous counterparts. nih.gov

This improved pharmacokinetic profile means that the compound can maintain effective concentrations in the body for a more extended period, potentially enhancing its therapeutic efficacy and allowing for different administration strategies. In preclinical studies, this prolonged bioavailability must be characterized to understand the compound's distribution, duration of action on target receptors, and eventual clearance from the body. The resistance to first-pass metabolism in tissues rich in 15-PGDH, such as the lungs, is a key advantage. nih.govnih.gov Therefore, the pharmacokinetic properties of 15(S)-15-methyl PGD2 are expected to be fundamentally different from those of PGD2, a factor that is central to its development as a potential therapeutic agent.

Receptor Pharmacology of 15 Methyl Prostaglandin D2

Prostanoid DP1 Receptor Interactions

Research into the activity of PGD2 analogs at the DP1 receptor has shown that 15(S)-15-methyl Prostaglandin (B15479496) D2 exhibits weak agonistic activity. In studies using human platelets, where DP1 receptor activation leads to increased cyclic AMP (cAMP), 15(S)-15-methyl PGD2 was found to be the most active among several tested PGD2 analogs. nih.gov However, its effect was modest, as none of the analogs managed to elevate cAMP levels by more than 20% of the maximum response achieved with the natural ligand, Prostaglandin D2 (PGD2). nih.gov

In contrast, the corresponding 15(R) isomer, 15(R)-15-methyl PGD2, shows even lower potency at the DP1 receptor, with an EC50 value for a DP1-mediated increase in platelet cAMP reported to be greater than 10 µM. caymanchem.comcaltagmedsystems.co.uk This indicates that while the 15(S) configuration has some activity, it is a weak partial agonist at the DP1 receptor.

The DP1 receptor is canonically coupled to the Gs alpha subunit of its associated G-protein. nih.govwikipedia.org Activation of this pathway stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. wikipedia.orgnih.gov The subsequent activation of protein kinase A can lead to various cellular responses, including neuroprotection against excitotoxic injury. nih.gov

The ability of 15(S)-15-methyl Prostaglandin D2 to weakly elevate platelet cAMP levels confirms its interaction with the Gs-coupled signaling pathway of the DP1 receptor, consistent with its profile as a weak agonist. nih.gov

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) Interactions

The CRTH2 receptor, also known as DP2, is a GPCR phylogenetically distinct from other prostanoid receptors. pnas.org It is prominently expressed on cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to chemotaxis and pro-inflammatory allergic reactions. nih.govwikipedia.orgnih.gov

To understand the pharmacology of the 15(S) isomer, it is instructive to first characterize its stereoisomer, 15(R)-15-methyl Prostaglandin D2. The 15(R) isomer is a potent and highly selective agonist for the CRTH2/DP2 receptor. nih.govcaymanchem.com It is considered one of the most potent known DP2 receptor agonists. nih.gov In functional assays, 15(R)-15-methyl PGD2 was approximately five times more potent than PGD2 itself in stimulating human eosinophils. nih.gov

Its potency is demonstrated by low nanomolar EC50 values for various CRTH2-mediated cellular responses in eosinophils:

CD11b expression: 1.4 nM caymanchem.comcaltagmedsystems.co.uk

Actin polymerization: 3.8 nM caymanchem.comcaltagmedsystems.co.uk

Chemotaxis: 1.7 nM nih.govcaymanchem.comcaltagmedsystems.co.uk

This high potency at the DP2 receptor is coupled with very low activity at the DP1 receptor (EC50 >10 µM), highlighting its selectivity and making it a valuable tool for studying DP2-mediated functions. nih.govcaymanchem.comcaltagmedsystems.co.uk

In stark contrast to its 15(R) counterpart, 15(S)-15-methyl Prostaglandin D2 is a significantly weaker agonist at the CRTH2/DP2 receptor. researchgate.net Studies have shown it to be approximately 75 times less potent than 15(R)-15-methyl PGD2. nih.govnih.gov Its activity is also notably lower than that of the natural ligand, PGD2. wikipedia.org

The disparity in potency is evident in functional assays. For eosinophil chemotaxis, 15(S)-15-methyl PGD2 has an EC50 value of 128 nM, which is substantially higher than the 1.7 nM for the 15(R) isomer and 10 nM for PGD2. nih.gov This demonstrates that the stereochemistry at the C-15 position is a critical determinant of activity at the CRTH2/DP2 receptor.

Comparative Potency at the CRTH2/DP2 Receptor (Eosinophil Chemotaxis)

Compound EC50 Value (nM) Relative Potency
15(R)-15-methyl PGD2 1.7 +++
Prostaglandin D2 (PGD2) 10 ++
15(S)-15-methyl PGD2 128 +

Data sourced from Monneret et al., 2003. nih.gov

The structural basis for the profound difference in activity between the 15(R) and 15(S) isomers has been elucidated through the crystal structure of the human CRTH2 receptor in complex with 15(R)-15-methyl PGD2. pnas.orgrcsb.org The structure reveals a unique "polar group in" binding mode, where the ligand's carboxylate group interacts with positively charged residues (R170 and K210) deep within the binding pocket. pnas.org

A critical interaction for high-affinity binding is the formation of a hydrogen bond between the 15-hydroxyl group of the ligand and the residue Arginine-170 (R170), located in the second extracellular loop (ECL2) of the receptor. pnas.org The R-configuration at the C-15 position in 15(R)-15-methyl PGD2 optimally orients the hydroxyl group to form this stabilizing hydrogen bond. pnas.org Conversely, the reversed stereochemistry of the S-configuration in 15(S)-15-methyl PGD2 places the 15-hydroxyl group in a position where it is directed away from R170, preventing this crucial hydrogen-bonding interaction. pnas.org This single stereochemical difference is the primary reason for the significantly lower binding affinity and weaker agonistic activity of 15(S)-15-methyl PGD2 at the CRTH2/DP2 receptor. pnas.org

Downstream Signaling via Gi-coupled Pathways

15(S)-15-methyl Prostaglandin D2, a stable synthetic analog of Prostaglandin D2 (PGD2), exerts its effects by interacting with prostanoid receptors, particularly the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov The DP2 receptor is a G-protein coupled receptor that signals primarily through the Gi subunit. nih.govnih.gov

Activation of the Gi-coupled DP2 receptor by its ligands initiates a distinct downstream signaling cascade. Unlike Gs-coupled receptors that activate adenylyl cyclase, the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Furthermore, engagement of the DP2 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This signaling mechanism is responsible for many of the functional responses attributed to DP2 activation, such as the chemotaxis of immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils. nih.gov

In adipocytes, PGD2-mediated activation of the Gi-coupled DP2 receptor has been shown to suppress lipolysis by repressing the cAMP-PKA-hormone-sensitive lipase (B570770) axis, which leads to an increase in intracellular triglyceride levels. nih.gov While 15(S)-15-methyl PGD2 is an agonist at this receptor, research comparing it to its stereoisomer, 15(R)-15-methyl PGD2, has shown it to be significantly less potent. For instance, in inducing eosinophil chemotaxis, 15(S)-15-methyl PGD2 has an EC50 value of 128 nM, whereas the R-isomer is much more potent with an EC50 of 1.7 nM. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by Prostaglandin D2 Metabolites

The biological activity of the PGD2 pathway is not limited to direct receptor activation by PGD2 itself. Its metabolites, particularly those of the J-series, have been identified as key modulators of nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

PPARγ Activation by 15-deoxy-Δ12,14-PGJ2

One of the most extensively studied metabolites in the PGD2 cascade is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). nih.gov This cyclopentenone prostaglandin is widely recognized as a potent, naturally occurring endogenous ligand for PPARγ. nih.govnih.govahajournals.org The activation of PPARγ by 15d-PGJ2 occurs at micromolar concentrations, with a reported EC50 of approximately 2 µM. medchemexpress.com

The mechanism of action involves the direct binding of 15d-PGJ2 to the PPARγ nuclear receptor. nih.gov Upon binding, PPARγ undergoes a conformational change, leading it to form a heterodimer with the retinoid X receptor alpha (RXRα). nih.gov This activated heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in various cellular processes, including lipid metabolism and inflammation. nih.govnih.gov For example, 15d-PGJ2 is known to promote the differentiation of fibroblasts into adipocytes, a process largely dependent on PPARγ activation. medchemexpress.com

It is noteworthy that some of the anti-inflammatory and anti-cancer effects of 15d-PGJ2 can occur through both PPARγ-dependent and PPARγ-independent pathways. nih.govahajournals.org

Table 1: Research Findings on 15d-PGJ2 and PPARγ Activation

Finding Description Reference(s)
Endogenous Ligand 15d-PGJ2 is identified as a natural endogenous agonist for PPARγ. nih.gov, nih.gov
EC50 Value The concentration for selective activation of PPARγ is reported to be an EC50 of 2 µM. medchemexpress.com
Mechanism Activates PPARγ, leading to the formation of a heterodimer with RXRα and subsequent binding to PPREs on target genes. nih.gov
Functional Outcome Promotes the differentiation of C3H10T1/2 fibroblasts to adipocytes with an EC50 of 7 μM. medchemexpress.com
Dual Pathways Exerts biological effects through both PPARγ-dependent and independent mechanisms. nih.gov, ahajournals.org

Implications for PGD2 Pathway Research

The discovery that PGD2 metabolites like 15d-PGJ2 are potent activators of the nuclear receptor PPARγ has profoundly expanded the understanding of the PGD2 signaling pathway. It demonstrates that the biological consequences of PGD2 production extend beyond the immediate, rapid effects mediated by cell surface G-protein coupled receptors (DP1 and DP2). The pathway also encompasses longer-term, genomic effects through the regulation of gene transcription by its metabolites. This dual signaling capability—rapid cellular responses via surface receptors and slower, gene-regulatory responses via nuclear receptors—highlights a sophisticated level of biological control. This has significant implications for understanding the role of PGD2 in both the initiation and resolution of inflammation, as well as in metabolic regulation. nih.govmedchemexpress.com

Interactions with Other Prostanoid Receptors (e.g., TP receptor)

The PGD2 signaling network involves interactions with multiple prostanoid receptors. PGD2 and its analogs primarily act on two distinct D-type prostanoid receptors: DP1 and DP2 (CRTH2). medchemexpress.comcaymanchem.com The DP1 receptor is coupled to Gs proteins and increases intracellular cAMP, often mediating effects like vasodilation and inhibition of platelet aggregation. nih.govnih.gov In contrast, the DP2 receptor is coupled to Gi proteins, as discussed previously. nih.govnih.gov

Regarding other prostanoid receptors, while PGD2 itself has been reported to potentially interact with the thromboxane (B8750289) (TP) receptor, specific data on the interaction of 15(S)-15-methyl PGD2 with the TP receptor is limited. nih.gov The metabolites of PGD2 also show receptor selectivity. The J-series cyclopentenone prostaglandins (B1171923), including 15d-PGJ2, show little to no binding affinity for the DP1 receptor at physiological concentrations. wikipedia.orgnih.gov

Cellular and Molecular Mechanisms of Action

G Protein-Coupled Receptor Signaling Cascades

15(S)-15-methyl Prostaglandin (B15479496) D2 acts as an agonist at G protein-coupled receptors, but its potency varies significantly between the receptor subtypes, leading to distinct downstream signaling events.

Scientific studies have demonstrated that 15(S)-15-methyl Prostaglandin D2 can influence intracellular levels of cyclic AMP (cAMP), a critical second messenger. This effect is mediated through its interaction with the DP1 receptor, which is coupled to the Gs alpha subunit (Gαs) of a G protein, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production. nih.gov

In a comparative study using human platelets, which express the DP1 receptor, 15(S)-15-methyl PGD2 was found to be the most active among a series of PGD2 analogs in stimulating cAMP production. nih.gov However, it is noteworthy that the effect was modest, as none of the tested analogs, including the 15(S) isomer, elevated cAMP levels by more than 20% of the maximal response achieved with the natural ligand, PGD2. nih.gov This indicates that while 15(S)-15-methyl PGD2 does engage the DP1 receptor to stimulate the cAMP pathway, its efficacy is considerably lower than that of PGD2. nih.gov

The mobilization of intracellular calcium is a key signaling event often associated with the activation of the DP2 (CRTH2) receptor, which typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and triggers calcium release from intracellular stores.

Research has shown that 15(S)-15-methyl PGD2 is a significantly less potent agonist at the DP2 receptor compared to its stereoisomer, 15(R)-15-methyl PGD2. In studies on human eosinophils, the 15(R) isomer was approximately 75 times more potent than 15(S)-15-methyl PGD2 in activating DP2 receptor-mediated responses, such as chemotaxis. nih.gov The 15(R) isomer is a known potent inducer of calcium mobilization. researchgate.net Given the very weak activity of 15(S)-15-methyl PGD2 at the DP2 receptor, it is inferred that this compound has a minimal to negligible effect on stimulating intracellular calcium mobilization at concentrations where other analogs are highly active. nih.govresearchgate.net

Modulation of Transcription Factor Activity

The downstream consequences of receptor activation often culminate in the modulation of transcription factor activity, thereby altering gene expression.

There is a lack of specific, detailed research in the available scientific literature describing the direct modulatory activity of 15(S)-15-methyl Prostaglandin D2 on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While incomplete data snippets from commercial suppliers suggest a potential link, robust scientific studies to confirm and detail this mechanism for the 15(S) isomer are absent. cymitquimica.com

Similar to the NF-κB pathway, there is currently no substantial scientific evidence from the available search results that details the specific effects of 15(S)-15-methyl Prostaglandin D2 on the Activator Protein 1 (AP-1) signaling pathway.

Research Findings Summary

The following tables provide a summary of the known receptor activity and signaling effects of 15(S)-15-methyl Prostaglandin D2 based on available research.

Table 1: Receptor Activity Profile of 15(S)-15-methyl PGD2

Receptor Agonist/Antagonist Potency/Efficacy Primary Downstream Signal Source
DP1 Agonist Active, but with lower efficacy (<20%) compared to PGD2. ↑ cAMP nih.gov

| DP2 (CRTH2) | Weak Agonist | Very low potency (~75-fold less potent than 15(R)-15-methyl PGD2). | ↓ cAMP, ↑ Intracellular Ca²⁺ | nih.gov |

Table 2: Summary of Cellular and Molecular Mechanisms

Pathway/Mechanism Effect of 15(S)-15-methyl PGD2 Supporting Evidence Source
cAMP Regulation Stimulates a modest increase in intracellular cAMP in platelets. Found to be the most active among several analogs tested on platelets, though the effect was <20% of the PGD2 response. nih.gov
PI3K/MAPK Activation Not well-documented. Limited to incomplete data from vendor sites; lacks detailed scientific studies. cymitquimica.com
Intracellular Ca²⁺ Mobilization Expected to be minimal to negligible. Inferred from its very low potency as a DP2 receptor agonist. nih.govresearchgate.net
NF-κB Pathway Modulation Not well-documented. Lacks specific scientific studies. cymitquimica.com

| AP-1 Signaling Modulation | Not well-documented. | Lacks specific scientific studies. | medchemexpress.com |

Influence on Gene Expression and Protein Synthesis

15(S)-15-methyl Prostaglandin D2 has been shown to influence the expression of proteins involved in inflammatory responses, although its potency can differ significantly from its stereoisomer and parent compound.

One key area of research has been its effect on the expression of CD11b, an integrin subunit involved in leukocyte adhesion and migration. In studies comparing a series of PGD₂ analogs, 15(S)-15-methyl PGD₂ was found to stimulate CD11b expression in human eosinophils. However, its potency was considerably lower than that of its unnatural counterpart, 15(R)-methyl-PGD₂, and the parent compound, PGD₂. nih.gov The rank order of potency for stimulating CD11b expression was determined to be 15(R)-methyl-PGD₂ > PGD₂ > 17-phenyl-18,19,20-trinor-PGD₂ > 15(S)-methyl-PGD₂. nih.govresearchgate.net

Comparative Potency of PGD₂ Analogs on CD11b Expression
CompoundRelative PotencyEC₅₀ Value (Chemotaxis)
15(R)-methyl-PGD₂Most Potent1.7 nM
Prostaglandin D₂ (PGD₂)High Potency10 nM
17-phenyl-18,19,20-trinor-PGD₂Intermediate PotencyN/A
15(S)-15-methyl PGD₂Lower Potency128 nM

Data sourced from studies on human eosinophils. nih.govresearchgate.net

While research on the broader impact of 15(S)-15-methyl PGD₂ on the transcriptome and proteome is limited, studies on PGD₂ metabolites reveal that they can upregulate a number of pro-inflammatory genes in immune cells. nih.gov For example, 15-deoxy-Δ¹²,¹⁴-PGD₂ has been shown to inhibit the cytokine-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and intercellular adhesion molecule-1 (ICAM-1) in mesangial cells. doi.orgnih.gov These effects, however, are linked to the specific chemical structure of the metabolite, which allows for covalent modification, a mechanism not established for the more stable 15(S)-15-methyl PGD₂. caymanchem.comdoi.orgnih.gov

Mechanistic Insights into Covalent Modification of Cellular Proteins by Reactive Metabolites

The mechanism of covalent modification of cellular proteins is a significant aspect of the bioactivity of certain prostaglandins (B1171923), particularly the cyclopentenone prostaglandins (cyPGs) like 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), which is a dehydration product of PGD₂. doi.org This process is not directly attributed to 15(S)-15-methyl PGD₂ in the available literature; rather, it is a hallmark of its reactive metabolites.

The key structural feature enabling this activity is an α,β-unsaturated carbonyl group within the cyclopentane (B165970) ring of cyPGs. doi.orgnih.gov This electrophilic center can react with nucleophilic thiol groups found in the cysteine residues of cellular proteins, forming a stable covalent adduct via a process known as Michael addition. doi.orgbohrium.com This modification is not random; 15d-PGJ₂ selectively targets a distinct set of nuclear and cytosolic proteins, thereby altering their function. doi.orgnih.gov

Identified Protein Targets of 15d-PGJ₂ Covalent Modification:

NF-κB (p50 subunit): Covalent modification of cysteine 62 in the p50 subunit of NF-κB inhibits its ability to bind to DNA, thus blocking the transcription of pro-inflammatory genes. bohrium.com

STAT3: Modification of cysteine 259 leads to the inactivation of this transcription factor. nih.gov

Other proteins: A range of other proteins involved in inflammation and cell signaling can be modified, leading to the inhibition of pro-inflammatory gene expression, such as inducible nitric-oxide synthase and cyclooxygenase-2. doi.org

Biological Activities in Preclinical Disease Models

Immunological and Inflammatory Responses

15(S)-15-methyl Prostaglandin (B15479496) D2 (15(S)-15-methyl PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a key lipid mediator produced predominantly by mast cells during allergic reactions. nih.govnih.gov The biological effects of PGD2 and its analogs are primarily mediated through two distinct G-protein-coupled receptors: the DP1 (or DP) receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.govnih.gov 15(S)-15-methyl PGD2, like its parent compound, exerts its influence by interacting with these receptors on various immune cells, thereby orchestrating a range of inflammatory responses.

Modulation of Leukocyte Function and Migration

Eosinophil Activation (CD11b expression, actin polymerization, chemotaxis)

15(S)-15-methyl PGD2 has been shown to activate human eosinophils, a key cell type in allergic inflammation. Its activity is mediated through the DP2/CRTH2 receptor. nih.gov In comparative studies with other PGD2 analogs, 15(S)-15-methyl PGD2 stimulated the expression of the adhesion molecule CD11b and induced actin polymerization, both critical steps for eosinophil migration and function. However, its potency is notably less than that of PGD2 and its stereoisomer, 15(R)-15-methyl PGD2. nih.gov

The compound also acts as a chemoattractant for eosinophils, causing them to migrate towards a concentration gradient. The half-maximal effective concentration (EC50) for this chemotactic response was found to be 128 nM. nih.gov This is significantly higher than the EC50 for PGD2 (10 nM) and 15(R)-15-methyl PGD2 (1.7 nM), indicating a lower potency in inducing eosinophil migration. nih.gov

Table 1: Comparative Potency (EC50 values in nM) of PGD2 Analogs on Eosinophil Activation

Compound CD11b Expression Actin Polymerization Chemotaxis
15(S)-15-methyl PGD2 ~1000 ~1000 128
15(R)-15-methyl PGD2 1.4 3.8 1.7
Prostaglandin D2 (PGD2) 8.1 15 10

Data sourced from a study on human eosinophils. nih.gov

Basophil Activation (CD203c expression)

Basophils are crucial effector cells in allergic diseases, and their activation can be measured by the upregulation of surface markers like CD203c. nih.govnih.govresearchgate.net PGD2 is a potent inducer of CD203c expression on basophils, an effect mediated through the DP2/CRTH2 receptor. nih.gov Studies using selective agonists have demonstrated this pathway's importance. For instance, the selective DP2 agonist 15(R)-15-methyl PGD2 was shown to be a highly effective activator of CD203c expression, with an EC50 of 3 nM. nih.gov Given that 15(S)-15-methyl PGD2 also acts on the DP2 receptor, albeit with lower potency as seen in eosinophil studies, it is expected to contribute to basophil activation and the subsequent inflammatory cascade, though direct studies quantifying its specific effect on CD203c are less common. nih.gov

T Lymphocyte Proliferation and Cytokine Production (IL-2, IL-10, TNFα)

The interaction between mast cells and T helper 2 (Th2) lymphocytes is central to the allergic response. PGD2 released from activated mast cells can stimulate Th2 cells via the CRTH2 receptor to produce cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov However, the direct effect of DP2 agonists on T cell cytokine production has yielded varied results. In one study, the potent DP2 agonist 15(R)-15-methyl PGD2 did not have an effect on the secretion of Interleukin-10 (IL-10) or Tumor Necrosis Factor-alpha (TNFα) from peritoneal T cells. nih.gov This suggests that the role of PGD2 analogs in modulating T cell cytokine profiles may be complex and potentially dependent on the specific inflammatory context or the presence of other signaling molecules.

Preclinical Models of Allergic Inflammation (e.g., asthma, allergic rhinitis)

PGD2 is a recognized key mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. nih.govnih.gov Its levels are elevated in the bronchoalveolar lavage fluid of mouse models of asthma and in the airways of human patients with severe asthma following allergen challenge. nih.gov The pro-inflammatory effects of PGD2 in these conditions are largely driven by the activation of the DP2/CRTH2 receptor on Th2 cells, eosinophils, and basophils, leading to their recruitment and activation at the site of allergic inflammation. nih.govnih.gov As a DP2 receptor agonist, 15(S)-15-methyl PGD2 is utilized in preclinical research to probe the mechanisms of this pathway. Although it is a less potent agonist than its 15(R) stereoisomer, its activity helps to confirm the role of DP2 receptor activation in driving the eosinophilic and Th2-dominant inflammation that characterizes these diseases. nih.govnih.gov

Roles in Delayed-Type Hypersensitivity Reactions

Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune response that takes 24-72 hours to develop. It is a form of cell-mediated immunity and is involved in the pathogenesis of several inflammatory and autoimmune diseases. Prostaglandins (B1171923), including PGD2 and its metabolites, are key lipid mediators in these processes.

Research indicates that the hematopoietic PGD2 synthase (hPGD2S) pathway plays a role in adaptive immune responses. nih.gov In studies involving hPGD2S knockout mice, a hyperproliferative phenotype of T-cells from a delayed-type hypersensitivity reaction was observed. This phenotype could be reversed by the administration of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite of PGD2. nih.gov This finding suggests that endogenously produced 15d-PGJ2, derived from PGD2, acts as a protective mediator during resolving inflammatory reactions associated with DTH. nih.gov

The mechanisms underlying DTH reactions are complex and involve various immune cells and cytokines. DTH is subdivided into different types based on the predominant effector cells and cytokines involved. nih.gov For instance, type IVa reactions are mediated by T-helper 1 (Th1) cells that activate macrophages through the secretion of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov The role of specific PGD2 analogs like 15(S)-15-methyl Prostaglandin D2 in modulating these specific DTH subtypes requires further detailed investigation.

Contribution to Resolution of Acute Inflammation

The resolution of acute inflammation is an active process crucial for restoring tissue homeostasis. Prostaglandins of the D-series, including PGD2 and its metabolites, have been identified as key players in this process. The enzyme hematopoietic prostaglandin D2 synthase (hPGD2S) is central to the production of PGD2, which can then be converted to other bioactive lipids like 15d-PGJ2. nih.govresearchgate.net

Studies using a self-resolving peritonitis model in mice have demonstrated that both PGD2 and 15d-PGJ2 are synthesized during the inflammatory response. nih.gov PGD2 levels typically peak in the early stages of inflammation, while 15d-PGJ2 levels are maximal during the resolution phase. nih.gov In hPGD2S knockout mice, the absence of these mediators leads to more severe inflammation and impaired resolution, characterized by an accumulation of macrophages and lymphocytes. researchgate.netscilit.com

The pro-resolving effects of the PGD2 pathway are mediated, in part, through the DP1 receptor. Activation of the DP1 receptor has been shown to promote the clearance of macrophages from the inflamed site to draining lymph nodes. nih.gov Interestingly, a DP2 receptor agonist, 15(R)-15-methyl PGD2, did not show the same effect in these models. nih.gov This highlights the specific role of the DP1 receptor in mediating the pro-resolution actions of PGD2.

Furthermore, PGD2 and 15d-PGJ2 can modulate the production of inflammatory cytokines. For example, activation of the DP1 receptor can rescue the reduced production of the anti-inflammatory cytokine IL-10 from B-cells and T-cells in hPGD2S-deficient mice. nih.gov Conversely, it can also reverse the increased production of the pro-inflammatory cytokine TNF-α from B-cells. nih.gov

It is important to note that while 15(S)-15-methyl Prostaglandin E1, a stable analog of PGE1, has been shown to suppress acute inflammation in models like the rat subcutaneous air pouch, the specific effects of 15(S)-15-methyl Prostaglandin D2 in similar models require more direct investigation. nih.gov

Neurobiological and Central Nervous System Effects

Involvement in Sleep-Wake Regulation

Prostaglandin D2 (PGD2) is recognized as a potent endogenous sleep-promoting substance. nih.gov It is primarily produced in the brain by lipocalin-type PGD synthase (L-PGDS), which is found in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govnih.gov PGD2 is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.gov

The sleep-promoting effects of PGD2 are mainly mediated through the DP1 receptor. nih.gov Activation of DP1 receptors in the basal forebrain and hypothalamus leads to the release of adenosine (B11128), which in turn activates sleep-promoting neurons and inhibits arousal neurons. nih.gov This signaling cascade is crucial for the maintenance of physiological sleep. nih.gov The administration of a DP1 antagonist has been shown to suppress both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

While PGD2 itself is a key player, the role of its specific analogs like 15(S)-15-methyl Prostaglandin D2 in sleep regulation is less clear. However, given that PGD2's actions are primarily mediated through the DP1 receptor, and considering the selectivity of different PGD2 analogs for DP1 versus DP2 receptors, it can be inferred that the effects of 15(S)-15-methyl PGD2 on sleep would depend on its activity at the DP1 receptor. Studies have shown that 15(R)-15-methyl PGD2 is a potent and selective agonist for the DP2 receptor, with much lower activity at the DP1 receptor. nih.govcaymanchem.comresearchgate.net In contrast, 15(S)-15-methyl PGD2 has been shown to be more active at the DP1 receptor compared to the 15(R) enantiomer, although still less potent than PGD2 itself. nih.gov

Table 1: Key Molecules in PGD2-Mediated Sleep Regulation

Molecule Role Receptor Interaction
Prostaglandin D2 (PGD2) Endogenous sleep-promoting substance Primarily acts on DP1 receptors
Lipocalin-type PGD synthase (L-PGDS) Enzyme responsible for PGD2 synthesis in the brain -
DP1 Receptor Mediates the sleep-promoting effects of PGD2 Activated by PGD2

Preclinical Models of Neuroinflammation and Neurodegeneration

Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govhofstra.edu The PGD2 pathway has been implicated in the neuroinflammatory processes associated with these conditions. nih.govbiorxiv.org

In models of demyelinating diseases, such as the twitcher mouse model of Krabbe's disease, there is a progressive upregulation of hematopoietic PGD synthase (HPGDS) in activated microglia. nii.ac.jp This is accompanied by an induction of the DP1 receptor in nearby hypertrophic astrocytes, suggesting a role for the PGD2-DP1 signaling axis in the neuroinflammatory response to demyelination. nii.ac.jp

In the context of Alzheimer's disease, PGD2 is the most abundant prostaglandin in the brain, and its levels increase under pathological conditions. biorxiv.org Studies in a transgenic rat model of AD have shown that microglial DP1 receptors are more abundant, while neuronal DP2 receptors are less numerous compared to wild-type rats. biorxiv.org This suggests a complex and cell-type-specific role for PGD2 signaling in AD neuropathology. The metabolite of PGD2, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has also been implicated in neurodegeneration, with some studies suggesting it can induce neuronal apoptosis. nih.govnih.gov

In a rat model of Parkinson's disease, unilateral nigral microinfusion of PGJ2, a downstream product of PGD2, induced progressive PD-like pathology, including dopaminergic neuronal loss, microglia and astrocyte activation, and motor deficits. nih.gov This suggests that the PGD2/J2 signaling pathway can contribute to the neurodegenerative processes in PD. nih.gov

The role of specific PGD2 analogs in these models is an area of active research. The differential expression of DP1 and DP2 receptors in various brain cells and disease states suggests that receptor-selective analogs could have distinct effects on neuroinflammation and neurodegeneration.

Neuronal Signaling and GABAA Receptor Modulation

Prostaglandins can modulate neuronal signaling and synaptic transmission. PGD2 has been shown to facilitate synaptic transmission at synapses between neuroblastoma x glioma hybrid cells and muscle cells. nih.gov This effect was associated with a depolarization of the presynaptic cells, leading to an increase in miniature end-plate potentials. nih.gov The study also found that PGD2 increased adenylate cyclase activity in these cells, suggesting a role for cyclic AMP in mediating its effects on synaptic transmission. nih.gov

The GABAergic system, particularly the GABAA receptor, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and plays a crucial role in maintaining the balance between excitation and inhibition. nih.gov While there is extensive research on the modulation of GABAA receptors by various compounds, direct studies on the effects of 15(S)-15-methyl Prostaglandin D2 on GABAA receptor function are limited in the provided search results. However, research on other prostaglandins, such as (15R)-PGA2, has shown inhibitory effects on GABAA receptor function, while the (15S) enantiomer had no significant effect. researchgate.net This highlights the stereospecificity of prostaglandin interactions with ion channels. Further investigation is needed to elucidate the specific interactions of 15(S)-15-methyl Prostaglandin D2 with GABAA receptors and its impact on neuronal signaling.

Vascular and Hematological System Modulation

Prostaglandin D2 is known to have various effects on the vascular and hematological systems, including relaxation of vascular smooth muscle and inhibition of platelet aggregation. caymanchem.com These effects are mediated through its receptors, DP1 and DP2.

Recent research has highlighted a protective role for DP1 receptor activation in preventing vascular remodeling and the transition of vascular smooth muscle cells (VSMCs) to myofibroblasts in a mouse model of angiotensin II-induced hypertension. researchgate.net This study found that DP1 activation inhibited vascular fibrosis and that a DP1 agonist could suppress the transition of VSMCs to a pathological phenotype. researchgate.net

In the context of the hematological system, PGD2 is a known inhibitor of platelet aggregation, an effect mediated by the DP1 receptor leading to an increase in cyclic AMP. nih.gov The activity of PGD2 analogs at the DP1 receptor on platelets is often used to assess their selectivity. For instance, 15(R)-15-methyl PGD2 shows very low activity at the platelet DP1 receptor, indicating its selectivity for the DP2 receptor. caymanchem.com Conversely, 15(S)-15-methyl PGD2 has been shown to be more active at the DP1 receptor than its 15(R) counterpart, suggesting it would have a greater effect on platelet aggregation. nih.gov

Eosinophils are key cells in allergic inflammation, and PGD2 is a potent chemoattractant for these cells, acting through the DP2 receptor. nih.gov The 15(R)-methyl analog of PGD2 is a particularly potent and selective DP2 agonist, being much more effective at inducing eosinophil chemotaxis than PGD2 or 15(S)-15-methyl PGD2. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
15(S)-15-methyl Prostaglandin D2 -
Prostaglandin D2 PGD2
15-deoxy-Δ12,14-prostaglandin J2 15d-PGJ2
15(R)-15-methyl Prostaglandin D2 -
15(S)-15-methyl Prostaglandin E1 -
15(S)-15-Methyl Prostaglandin F2α Carboprost
Interferon-gamma IFN-γ
Tumor necrosis factor-alpha TNF-α
Interleukin-10 IL-10
(15R)-Prostaglandin A2 (15R)-PGA2

Differential Effects on Vasoconstriction and Vasodilation

The parent compound, Prostaglandin D2 (PGD2), exhibits complex and often opposing effects on the vascular system. Its activity is mediated by different receptors, leading to either vasodilation or vasoconstriction depending on the specific vascular bed and receptor expression. PGD2 is generally considered a vasodilator through its action on the D prostanoid receptor-1 (DP1). medchemexpress.com However, it can also induce vasoconstrictor responses by activating the thromboxane-prostanoid receptor (TP) and the E prostanoid receptor-3 (EP3). medchemexpress.com In some preclinical models, the vasoconstrictor effects of PGD2 can outweigh its vasodepressor activity. medchemexpress.com

In direct contrast to the often-observed vasodilatory effect of its parent compound, 15(S)-15-methyl Prostaglandin D2 has been shown to induce vasoconstriction and lead to an increase in systemic blood pressure. medchemexpress.com This distinct activity profile highlights how structural modifications, such as the addition of a methyl group at the C-15 position, can significantly alter the pharmacological properties of a prostaglandin analog, shifting its primary vascular effect towards constriction.

Influence on Platelet Aggregation

Prostaglandin D2 is a known inhibitor of platelet aggregation. This effect is primarily mediated through the activation of the DP1 receptor on platelets, which leads to an increase in intracellular cyclic AMP (cAMP) levels.

Investigations into synthetic analogs have shown that structural changes near the C-15 position can significantly impact this activity. Metabolically stabilized analogs with bulky substituents at or near C-15, including the 15-methyl group, generally exhibit substantially reduced anti-aggregatory activity compared to PGD2. Specifically, 15(S)-15-methyl PGD2 is reported to have much-reduced inhibitory activity on ADP-induced platelet aggregation. medchemexpress.com

However, in a comparative study of various PGD2 analogs, while none of the tested compounds elevated platelet cAMP by more than 20% of the maximal level achieved by PGD2, 15(S)-15-methyl PGD2 was identified as the most active among the methylated analogs in this specific platelet-based assay. This is notably different from its activity in other cells, such as eosinophils, where the 15(R) stereoisomer is significantly more potent.

Comparative Effects on Platelet Aggregation
CompoundPrimary Receptor on PlateletsEffect on Platelet AggregationRelative Potency Finding
Prostaglandin D2 (PGD2)DP1InhibitionPotent inhibitor, serves as the benchmark.
15(S)-15-methyl Prostaglandin D2DP1Inhibition (Reduced)Activity is substantially lower than PGD2, but was the most active among several C-15 methylated analogs tested on platelets. medchemexpress.com

Investigations in Reproductive Biology Models

While other 15-methylated prostaglandins, such as 15(S)-15-methyl PGF2α (Carboprost), are well-known for their potent effects on uterine smooth muscle and are used clinically as abortifacients, the reproductive effects of 15(S)-15-methyl PGD2 are distinct and have been explored in different models. The parent compound, PGD2, is understood to play a role in normal male sexual development.

Research in animal models has demonstrated that 15(S)-15-methyl Prostaglandin D2 exhibits strong antifertility activity. medchemexpress.com In studies using hamsters, the compound was found to be approximately 200-fold more potent as an antifertility agent than the parent PGD2 molecule. medchemexpress.com

Other Physiological System Modulations (e.g., hair follicle regeneration, lipolysis)

The biological activities of PGD2 and its analogs extend to other complex physiological systems, including the regulation of hair growth and fat metabolism.

Hair Follicle Regeneration: Research has identified Prostaglandin D2 as a significant inhibitor of hair growth. Studies on men with androgenetic alopecia (male pattern baldness) found that levels of PGD2 were significantly elevated in bald scalp tissue compared to haired scalp tissue. The application of PGD2 to cultured hair follicles resulted in the inhibition of hair growth. This inhibitory effect is mediated through the G protein-coupled receptor 44 (GPR44), also known as the DP2 receptor. These findings implicate the PGD2 pathway as a negative regulator of hair follicle function rather than a promoter of regeneration.

Lipolysis: The PGD2 signaling pathway has been shown to play a role in lipid accumulation by suppressing the breakdown of fat (lipolysis) in adipocytes. medchemexpress.com This action is mediated through the DP2 receptor. medchemexpress.com Preclinical studies using the related compound 15(R)-15-methyl PGD2, a selective DP2 receptor agonist, demonstrated that activation of this pathway led to a decrease in the release of glycerol, a key indicator of lipolysis. medchemexpress.com The mechanism involves the repression of the cAMP-PKA-HSL (cyclic AMP-dependent protein kinase A-hormone-sensitive lipase) signaling axis, which is crucial for stimulating lipolysis. medchemexpress.com

Summary of Other Physiological Modulations
Physiological SystemCompound(s) StudiedObserved EffectKey Research Finding / Mediator
Hair FollicleProstaglandin D2 (Parent Compound)Inhibition of Hair GrowthPGD2 levels are elevated in bald scalp; effect is mediated by the GPR44 (DP2) receptor.
Adipocyte MetabolismProstaglandin D2, 15(R)-15-methyl PGD2Suppression of LipolysisActivation of the DP2 receptor suppresses the cAMP-PKA-HSL pathway, reducing fat breakdown. medchemexpress.com

Methodological Approaches for Research on 15 S 15 Methyl Prostaglandin D2

Advanced Analytical Quantification Techniques

The accurate measurement of prostanoids like 15(S)-15-methyl PGD2 in biological samples is challenging due to their low endogenous concentrations and inherent chemical instability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of prostanoids, offering high selectivity and sensitivity. nih.gov This technique is particularly crucial for distinguishing between structurally similar isomers, such as PGE2 and PGD2. researchgate.netnih.gov

Several LC-MS/MS methods have been developed for the simultaneous analysis of a wide array of eicosanoids, including PGD2 and its metabolites, in various biological fluids like serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.gov These methods often employ reversed-phase chromatography to separate the analytes before detection by a tandem quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). nih.govresearchgate.net The use of deuterated internal standards, such as d4-PGD2, is critical to control for analyte loss and degradation during sample preparation and analysis, ensuring accurate quantification. nih.gov

The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQ) often in the low picogram per milliliter (pg/mL) range. For instance, a sensitive LC-MS/MS method for 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a downstream metabolite of PGD2, achieved an LLOQ of 2.5 pg/mL in human plasma. nih.gov Another improved LC-MS/MS assay for PGD2 and PGE2 reported a limit of detection of 20 pg/mL in cell culture supernatants. nih.gov

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Prostanoid Analysis
Analyte(s)MatrixLLOQLinearity RangeKey FeaturesReference
15d-PGJ2Human Plasma2.5 pg/mL2.5 - 500 pg/mLUse of two mass transitions for selectivity nih.gov
PGD2, PGE2Cell Culture Supernatants100 pg/mL0.10 - 500 ng/mLUse of d4-PGE2 and d4-PGD2 internal standards nih.gov
PGE2, PGD2Cell Culture Medium1.0 ng/mL1 - 50 ng/mLOptimized solid-phase extraction for improved recovery researchgate.net
34 EicosanoidsHuman Serum, Sputum, BALF0.2 - 3 ng/mLUp to 500 ng/mLSimultaneous quantification of a large panel of eicosanoids nih.gov

Enzyme immunoassays (EIAs) offer a more accessible and higher-throughput alternative to LC-MS/MS for prostanoid quantification. scispace.com These assays typically employ a competitive inhibition format where the prostanoid in the sample competes with a labeled prostanoid for binding to a specific antibody. immunomart.comelabscience.com The signal is then measured spectrophotometrically, and the concentration is determined by comparison to a standard curve. immunomart.comelabscience.com Commercially available EIA kits for PGD2 report sensitivities in the range of 4-10 pg/mL. immunomart.comelabscience.com

However, EIAs are not without their limitations. A significant drawback is the potential for cross-reactivity with other structurally related prostanoids, which can lead to inaccurate measurements. nih.govresearchgate.net The specificity of the antibody is paramount, and it has been historically challenging to produce high-affinity antibodies that are highly specific for PGD2. nih.gov Furthermore, the accuracy of EIAs can be influenced by the sample matrix. nih.gov For these reasons, while useful for screening, EIA results should ideally be confirmed by a more specific method like LC-MS/MS. nih.gov

In Vitro Receptor Characterization Assays

Understanding the interaction of 15(S)-15-methyl PGD2 with its receptors is fundamental to elucidating its biological function. In vitro assays are indispensable tools for this purpose.

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. These assays use a radiolabeled ligand (e.g., [3H]PGD2) to quantify the number of receptors (Bmax) and determine the affinity of the radioligand for the receptor (Kd). nih.gov

Competition binding assays are a variation where the ability of an unlabeled compound, such as 15(S)-15-methyl PGD2, to displace a radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its binding affinity. nih.govnih.gov These assays have been instrumental in defining the binding profiles of PGD2 and its analogs at the DP1 and CRTH2/DP2 receptors. nih.gov For example, equilibrium competition binding assays revealed that 15(S)-15-methyl PGD2 binds to the CRTH2 receptor with a Ki value in the nanomolar range, although with a lower affinity than PGD2 itself. nih.gov

Table 2: Binding Affinities (Ki) of Prostaglandins (B1171923) at the Human CRTH2 Receptor
CompoundKi (nM)Reference
PGD22.4 - 3.1 nih.gov
13,14-dihydro-15-keto PGD22.91 nih.gov
15-deoxy-Δ12,14-PGJ23.15 nih.gov
15(S)-15-methyl PGD234.0 nih.gov

Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system for studying recombinant G protein-coupled receptors (GPCRs), including prostanoid receptors. nih.govnih.gov These cells are easily cultured and transfected, making them an ideal platform for expressing specific receptors in a controlled environment, free from the interference of other endogenous receptors. nih.govscience.gov

Researchers have successfully expressed the human CRTH2 receptor in HEK293 cells to characterize its pharmacological properties. nih.gov By using these recombinant cells, it's possible to perform radioligand binding assays and functional assays to determine the affinity and efficacy of compounds like 15(S)-15-methyl PGD2 at a specific receptor subtype. nih.govnih.gov This approach was crucial in demonstrating that PGD2 activation of the recombinant CRTH2 receptor leads to a decrease in intracellular cAMP, indicating coupling to the Gαi/o protein. nih.gov

Cell-Based Functional Assays

Beyond receptor binding, it is essential to assess the functional consequences of receptor activation by 15(S)-15-methyl PGD2. Cell-based functional assays provide this critical information.

These assays typically use primary cells that endogenously express the receptor of interest or cell lines engineered to express the receptor. For instance, human eosinophils, which endogenously express the CRTH2/DP2 receptor, are frequently used to study the functional effects of PGD2 analogs. nih.gov

Commonly used functional assays include measuring changes in intracellular second messengers (e.g., cAMP), calcium mobilization, actin polymerization, cell migration (chemotaxis), and the expression of cell surface markers like CD11b. nih.govbiomol.comcaymanchem.com Studies have shown that 15(S)-15-methyl PGD2 is a weak agonist at the DP2 receptor, demonstrating significantly lower potency in stimulating eosinophil functions compared to its 15(R) epimer. nih.gov For example, in eosinophil chemotaxis assays, the EC50 value for 15(S)-15-methyl PGD2 was found to be 128 nM, which is considerably higher than that of PGD2 (10 nM) and 15(R)-15-methyl PGD2 (1.7 nM). nih.gov

Table 3: Functional Potency (EC50) of PGD2 Analogs in Human Eosinophils
CompoundEosinophil Chemotaxis (EC50, nM)Eosinophil CD11b Expression (EC50, nM)Eosinophil Actin Polymerization (EC50, nM)Reference
15(R)-15-methyl PGD21.71.43.8 nih.govbiomol.comcaymanchem.com
PGD210-- nih.gov
15(S)-15-methyl PGD2128~100~100 nih.gov

Cyclic AMP Accumulation Assays

Cyclic AMP (cAMP) accumulation assays are fundamental in determining the interaction of 15(S)-15-methyl PGD2 with G-protein coupled receptors, specifically the DP1 receptor, which is known to be coupled to adenylyl cyclase. Activation of the DP1 receptor leads to an increase in intracellular cAMP levels.

In studies comparing a series of PGD2 analogs, the ability to stimulate adenylyl cyclase in platelets, which express the DP1 receptor, was evaluated. While its parent molecule, PGD2, and other analogs stimulate cAMP formation, 15(S)-15-methyl PGD2 was identified as the most active among the tested analogs in elevating platelet cAMP levels. nih.gov This suggests a potent interaction with the DP1 receptor. Conversely, other analogs like 15R-methyl-PGD2 show minimal activity at the DP1 receptor, highlighting the stereospecificity of this interaction. nih.govcaymanchem.comresearchgate.netmedchemexpress.com The EC50 for the DP1-mediated increase in platelet cAMP by the 15(R) isomer is greater than 10 µM, indicating low potency. nih.govcaymanchem.comresearchgate.netmedchemexpress.com

CompoundTargetAssayKey Finding
15(S)-15-methyl Prostaglandin (B15479496) D2 DP1 ReceptorcAMP Accumulation in PlateletsMost active among tested PGD2 analogs in elevating platelet cAMP. nih.gov
15(R)-15-methyl Prostaglandin D2DP1 ReceptorcAMP Accumulation in PlateletsEC50 >10 µM, indicating low potency. nih.govcaymanchem.comresearchgate.netmedchemexpress.com

Calcium Flux Measurements

Intracellular calcium mobilization is a hallmark of signaling through the DP2 (CRTH2) receptor, which is coupled to Gαi proteins. researchgate.net Assays measuring calcium flux are therefore employed to assess the agonistic activity of compounds like 15(S)-15-methyl PGD2 at this receptor. These assays typically use fluorescent calcium indicators, such as Fura-2, in cells that naturally express the DP2 receptor (e.g., eosinophils, basophils, Th2 cells) or in transfected cell lines. researchgate.netdtic.milnih.gov

While specific data on calcium flux induced by 15(S)-15-methyl PGD2 is not extensively detailed in the available literature, it is known that activation of the DP2 receptor by its agonists, such as PGD2 and its metabolite 13,14-dihydro-15-keto-PGD2 (DK-PGD2), leads to an increase in intracellular calcium levels in Th2 cells, eosinophils, and basophils. nih.gov Studies on the more potent DP2 agonist, 15(R)-15-methyl PGD2, have shown dose-dependent induction of intracellular calcium mobilization. researchgate.net Given that 15(S)-15-methyl PGD2 is considered a weak DP2 agonist, it would be expected to induce a significantly weaker calcium flux response compared to the 15(R) isomer. nih.gov

Cell Proliferation and Chemotaxis Assays

The ability of 15(S)-15-methyl PGD2 to influence cell proliferation and migration is a key area of investigation, particularly for immune cells involved in allergic inflammation.

Cell Proliferation Assays: Research on the direct effects of 15(S)-15-methyl PGD2 on cell proliferation is limited. However, studies on related prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a metabolite of PGD2, have shown significant inhibition of cell proliferation in various cancer cell lines. nih.govmdpi.comresearchgate.net These effects are often associated with the induction of apoptosis and cell cycle arrest. mdpi.comresearchgate.net Given the structural differences, it cannot be assumed that 15(S)-15-methyl PGD2 shares these anti-proliferative properties, and specific research is required.

Chemotaxis Assays: Chemotaxis assays are critical for evaluating the ability of 15(S)-15-methyl PGD2 to act as a chemoattractant for specific leukocyte populations, a function primarily mediated by the DP2 receptor. In comparative studies, 15(S)-15-methyl PGD2 has been shown to be a significantly less potent eosinophil chemoattractant than both PGD2 and its 15(R) stereoisomer. nih.gov The EC50 value for eosinophil chemotaxis for 15(S)-15-methyl PGD2 was found to be 128 nM, whereas the values for PGD2 and 15(R)-15-methyl PGD2 were 10 nM and 1.7 nM, respectively. nih.gov This demonstrates that while it possesses chemoattractant properties, the S-configuration at the 15-position markedly reduces its potency at the DP2 receptor. nih.govnih.gov

CompoundAssay TypeCell TypeEC50 (nM)
15(S)-15-methyl Prostaglandin D2 ChemotaxisEosinophils128 nih.gov
15(R)-15-methyl Prostaglandin D2ChemotaxisEosinophils1.7 nih.govnih.gov
Prostaglandin D2 (PGD2)ChemotaxisEosinophils10 nih.gov

Flow Cytometry for Cell Surface Marker Expression (e.g., CD11b, CD203c)

Flow cytometry is a powerful tool used to quantify changes in the expression of cell surface markers on specific cell populations following stimulation. This method is used to assess the activation status of immune cells like eosinophils and basophils in response to 15(S)-15-methyl PGD2.

CD11b Expression: The upregulation of the integrin CD11b is a marker of eosinophil activation. Studies have investigated the effect of various PGD2 analogs on CD11b expression. The rank order of potency for stimulating CD11b expression on eosinophils is 15(R)-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15(S)-methyl-PGD2. nih.gov This indicates that 15(S)-15-methyl PGD2 is a relatively weak inducer of CD11b expression compared to its 15(R) counterpart. nih.gov

CD203c Expression: CD203c is a surface marker that is rapidly upregulated on basophils upon activation. nih.govresearchgate.netresearchgate.netnih.gov PGD2 is a potent activator of CD203c expression, an effect mediated through the DP2 receptor. dtic.mil The selective DP2 agonist 15(R)-methyl-PGD2 is also a potent inducer of CD203c expression on basophils. dtic.mil While direct data on the effect of 15(S)-15-methyl PGD2 on CD203c expression is scarce, its established weak agonism at the DP2 receptor suggests it would be a significantly less potent stimulus for CD203c upregulation compared to PGD2 and the 15(R) isomer.

MarkerCell Type15(S)-15-methyl PGD2 FindingComparative Context
CD11bEosinophilsWeak inducer of expression. nih.govLess potent than 15(R)-methyl-PGD2 and PGD2. nih.gov
CD203cBasophilsData not available.PGD2 and 15(R)-methyl-PGD2 are potent inducers of expression. dtic.mil

In Vivo Preclinical Model Development and Evaluation

The in vivo effects of prostaglandins are often studied using genetically modified animal models and disease induction protocols that mimic human pathologies, such as asthma and peritonitis.

Genetically Modified Animal Models (e.g., knockout and transgenic mice)

Research into the PGD2 pathway in vivo has been greatly advanced by the use of genetically modified mice, particularly those with targeted deletions (knockouts) of the DP1 or DP2 receptors, or of the enzyme hematopoietic prostaglandin D synthase (H-PGDS). caymanchem.comdtic.milresearchgate.net For instance, studies using H-PGDS knockout mice have been instrumental in understanding the role of endogenously produced PGD2 and its metabolites in inflammatory processes like peritonitis. dtic.mil Similarly, mice lacking specific prostaglandin receptors are used to dissect the distinct roles of these receptors in disease models. nih.gov

There is currently a lack of published studies specifically utilizing 15(S)-15-methyl Prostaglandin D2 in these genetically modified animal models. Such studies would be valuable to confirm in vivo the receptor-specific effects suggested by in vitro assays and to explore its potential physiological roles in a whole-organism context.

Disease Induction Protocols (e.g., OVA-induced models, peritonitis)

OVA-induced Asthma Models: The ovalbumin (OVA)-induced asthma model is a common and well-established protocol in mice to study allergic airway inflammation, a condition where PGD2 is strongly implicated. researchgate.netnih.govnih.govchondrex.com This model involves sensitizing animals to OVA, followed by airway challenges with the same antigen, leading to features that mimic human asthma, such as eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. nih.govnih.govchondrex.com While the roles of PGD2 and its metabolite 15d-PGJ2 have been investigated in this model, there is no specific research available on the administration or effects of 15(S)-15-methyl Prostaglandin D2 in OVA-induced asthma models. researchgate.netnih.govnih.gov

Peritonitis Models: Peritonitis, or inflammation of the peritoneum, can be experimentally induced by agents like zymosan. dtic.milpnas.org These models are useful for studying the acute inflammatory response, including leukocyte recruitment and the production of inflammatory mediators. Research using zymosan-induced peritonitis has shown that PGD2 and its metabolite 15d-PGJ2 are produced during the inflammatory response and play a role in its resolution. dtic.milpnas.org Studies in H-PGDS knockout mice have further clarified the role of the PGD2 pathway in controlling the severity of acute inflammation. dtic.mil However, the specific effects of exogenous 15(S)-15-methyl Prostaglandin D2 have not been reported in the context of experimental peritonitis.

Ex Vivo Analysis of Tissue and Cell Responses

Ex vivo studies are crucial for elucidating the specific biological activities of 15(S)-15-methyl Prostaglandin D2 by examining its effects on isolated tissues and cells outside of a living organism but in a controlled, artificial environment. This methodology allows for the detailed investigation of cellular and tissue-level responses without the complex systemic variables of in vivo studies.

A primary focus of ex vivo analysis for PGD2 analogs has been on cells involved in inflammatory and allergic responses. For instance, the activity of PGD2 analogs is frequently tested on human eosinophils, which are key players in allergic inflammation. caymanchem.com Common assays include measuring the upregulation of cell surface adhesion molecules like CD11b through flow cytometry, assessing actin polymerization, and quantifying cell migration in chemotaxis assays. caymanchem.com These studies have demonstrated that the stereochemistry at the C-15 position is critical, with the 15(R)-methyl analog being a significantly more potent agonist at the DP2 receptor on eosinophils than the 15(S)-methyl version.

Another critical ex vivo model is the study of platelet aggregation. The ability of PGD2 analogs to inhibit or, in some cases, have reduced inhibitory activity on ADP-induced platelet aggregation is quantified using platelet aggregometry. lipidmaps.orgnih.gov Research has shown that 15(S)-15-methyl PGD2 has substantially reduced anti-aggregatory activity compared to its parent compound, PGD2. lipidmaps.orgnih.gov

Isolated tissues in organ bath systems are used to study physiological responses such as vasoconstriction. In these setups, a segment of an artery is suspended and its contraction or relaxation in response to the compound is measured. 15(S)-15-methyl PGD2 has been shown to induce vasoconstriction in such ex vivo preparations. lipidmaps.org Furthermore, immune responses can be assessed by treating isolated immune cells, such as T cells and B cells, and measuring the subsequent release of cytokines like TNFα and IL-10. pnas.org

The table below summarizes key ex vivo findings for PGD2 and its methyl analogs.

Table 1: Summary of Ex Vivo Responses to PGD2 Analogs

CompoundCell/Tissue TypeAssayObserved ResponseReference
15(S)-15-methyl PGD2Vascular Smooth MuscleOrgan BathInduces vasoconstriction lipidmaps.org
15(S)-15-methyl PGD2Human PlateletsPlatelet AggregometryReduced inhibitory activity on ADP-induced aggregation compared to PGD2 lipidmaps.orgnih.gov
15(R)-15-methyl PGD2Human EosinophilsChemotaxis AssayPotent chemoattractant (EC50 = 1.7 nM) caymanchem.com
15(R)-15-methyl PGD2Human EosinophilsFlow CytometryUpregulation of CD11b expression (EC50 = 1.4 nM) caymanchem.com
BW245C (DP1 Agonist)Mouse B CellsELISAReduces TNFα release from stimulated cells pnas.org

Structural Biology Techniques for Receptor-Ligand Complexes (e.g., Serial Femtosecond Crystallography, Molecular Dynamics Simulations)

Understanding the precise interaction between a ligand and its receptor at the atomic level is fundamental to explaining its biological activity and to designing new therapeutics. For PGD2 analogs, the primary targets are the G protein-coupled receptors (GPCRs) DP1 and DP2 (also known as CRTH2). Advanced structural biology techniques have been pivotal in revealing how these receptors recognize their ligands.

Serial Femtosecond Crystallography (SFX) has been successfully used to determine the high-resolution crystal structure of the human DP2 receptor. In a landmark study, researchers determined the structure of DP2 bound to 15R-methyl-PGD2, a stereoisomer of the subject compound. This technique, which uses extremely short and intense X-ray pulses from an X-ray free-electron laser (XFEL), allows for the collection of diffraction data from microcrystals at room temperature, minimizing radiation damage and providing a more physiologically relevant snapshot of the receptor-ligand complex. The resulting structure revealed a unique "polar group in" binding mode for the PGD2 derivative, a feature distinct from how other prostanoids bind to their respective receptors.

Molecular Dynamics (MD) Simulations are computational methods that complement experimental structural data. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the receptor-ligand interaction. For the DP2 receptor, MD simulations have been used to:

Identify charged amino acid residues at the entrance of the ligand-binding pocket that act as a "port" to capture lipid ligands like PGD2 from the cell membrane.

Analyze the stability of the binding pose and the network of hydrogen bonds that hold the ligand in place.

Simulate the conformational changes that occur in the receptor upon ligand binding, leading to its activation and the initiation of downstream signaling pathways.

Perform computational docking of various ligands to predict their binding modes and affinities, which helps in understanding the structure-activity relationships of different analogs.

Together, these techniques provide a detailed molecular basis for how PGD2 and its analogs are recognized by their receptors, explaining the functional differences observed between various analogs and guiding the rational design of new, more selective drugs.

Synthetic Chemistry Strategies for Analog Generation

The generation of prostaglandin analogs like 15(S)-15-methyl PGD2 is a cornerstone of medicinal chemistry, aimed at creating molecules with improved therapeutic properties compared to the natural ligand. The primary goals of these synthetic efforts are typically to enhance metabolic stability, improve receptor selectivity (for DP1 vs. DP2), and increase potency.

The native PGD2 molecule is rapidly metabolized in vivo, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). pharmacy180.com A key strategy to block this degradation pathway is the introduction of a methyl group at the C-15 position, leading to compounds like 15-methyl PGD2. nih.gov This modification sterically hinders the enzyme from accessing the hydroxyl group, thereby significantly increasing the compound's biological half-life.

The total synthesis of prostaglandins is a complex challenge due to the molecule's multiple stereocenters. A landmark achievement in this field is the Corey lactone (also known as the Corey aldehyde) approach, which provides a versatile bicyclic intermediate from which various prostaglandins can be synthesized. libretexts.orgnih.gov This strategy involves several key steps:

Construction of a Bicyclic Core: The synthesis often starts with a Diels-Alder reaction to create a bicyclo[2.2.1]heptane system, which establishes the correct relative stereochemistry of the cyclopentane (B165970) ring substituents. libretexts.org

Lactone Formation: A Baeyer-Villiger oxidation of a ketone in the bicyclic system generates a key lactone intermediate. libretexts.org This lactone structure is crucial for controlling the stereochemistry during subsequent steps.

Introduction of Side Chains: The two side chains of the prostaglandin are then methodically introduced onto the cyclopentane core. This typically involves olefination reactions, such as the Wittig reaction, and various coupling reactions. researchgate.net

Modern advancements have introduced new methodologies, including the use of enzymatic resolutions to obtain enantiomerically pure intermediates and transition metal-catalyzed reactions, such as ring-closing metathesis, to form the core structure or introduce modifications. nih.govresearchgate.netmdpi.com These strategies allow for the efficient and stereocontrolled synthesis of a wide library of prostaglandin analogs, each designed to probe specific aspects of receptor binding and biological function. nih.gov

Table 2: Selected Prostaglandin Analogs and Key Structural Features

Compound NameKey Structural ModificationPrimary Synthetic GoalReference
15(S)-15-methyl PGD2Methyl group at C-15Increase metabolic stability by blocking 15-PGDH oxidation lipidmaps.orgnih.gov
15(R)-15-methyl PGD2Methyl group at C-15 (R-configuration)Increase metabolic stability and act as a selective DP2 agonist caymanchem.com
Carboprost (15-methyl PGF2α)Methyl group at C-15 on a PGF2α scaffoldIncrease metabolic stability for uterotonic activity medchemexpress.com
15-deoxy-Δ12,14-PGD2Dehydration product of PGD2Natural metabolite with distinct biological activities (e.g., PPARγ activation) lipidmaps.org
BW245CSynthetic analog with modified α-chainPotent and selective DP1 receptor agonist pnas.org

Future Research Directions and Preclinical Therapeutic Potential

Deeper Elucidation of Stereoisomer-Specific Mechanisms and Downstream Effects

The biological activity of methyl-substituted PGD2 analogs is highly dependent on the stereochemistry at the C-15 position. While PGD2 is a known mediator in allergic diseases like asthma, its effects are complex due to its interaction with two distinct receptors: the DP1 and the DP2 (also known as CRTH2) receptor. nih.gov

Research has shown that the 15(R)-methyl PGD2 analog, which has an unnatural R-configuration at the 15th carbon, is a surprisingly potent and selective agonist for the DP2 receptor. nih.govcaymanchem.com In fact, it is significantly more potent than both PGD2 and its 15(S) counterpart in activating eosinophils, key cells in the allergic inflammatory response. nih.gov Specifically, 15(R)-methyl-PGD2 was found to be about 5 times more potent than PGD2 and approximately 75 times more potent than 15(S)-methyl-PGD2 in stimulating eosinophil activation. nih.govresearchgate.net

Conversely, 15(S)-15-methyl PGD2 demonstrates reduced activity at the DP2 receptor but is more active in elevating platelet cAMP levels, a response mediated by the DP1 receptor. nih.gov This stereoisomer also induces vasoconstriction and increases systemic blood pressure, with a much lower inhibitory effect on ADP-induced platelet aggregation compared to PGD2. caymanchem.com Furthermore, it has shown potent antifertility activity in hamsters, being 200 times more potent than PGD2. caymanchem.com

Future research must focus on delineating the precise downstream signaling cascades initiated by each stereoisomer. Understanding how the subtle difference in the spatial arrangement of the methyl group dictates receptor binding affinity and subsequent cellular responses is crucial. This will involve detailed studies on receptor-ligand interactions, G-protein coupling, and the activation of second messenger systems for both 15(S)- and 15(R)-methyl PGD2.

Development of Novel Pharmacological Tools and Probes Targeting DP2/CRTH2

The DP2 receptor, also known as CRTH2, is a G-protein coupled receptor that is a promising therapeutic target for allergic diseases due to its role in mediating the migration and activation of eosinophils, basophils, and Th2 cells. nih.goveurofinsdiscovery.comnih.gov The development of potent and selective agonists and antagonists for this receptor is essential for dissecting its physiological and pathological functions.

The discovery that 15(R)-methyl-PGD2 is a potent and selective DP2 receptor agonist provides a valuable pharmacological tool. nih.govcaymanchem.com Its metabolic stability further enhances its utility in experimental settings. nih.gov The synthesis of such specific agonists is a critical step in creating tools to probe the function of the DP2 receptor in inflammatory diseases. researchgate.netnih.gov

Future efforts should be directed towards:

Developing novel antagonists: While agonists like 15(R)-methyl-PGD2 are useful for studying receptor activation, potent and selective antagonists are necessary to block the receptor and explore the therapeutic potential of inhibiting the PGD2/DP2 pathway.

Creating radiolabeled and fluorescent probes: These tools are invaluable for receptor binding assays, localization studies, and visualizing receptor dynamics in real-time.

Designing biased agonists: These are ligands that preferentially activate certain downstream signaling pathways over others, allowing for a more nuanced understanding of receptor function.

Investigation of Prostaglandin (B15479496) D2 Pathway Modulation in Underexplored Disease Models

While the role of the PGD2 pathway is well-established in allergic inflammation, its involvement in other diseases is an expanding area of research. nih.gov For instance, PGD2 is the most abundant prostaglandin in the brain and its levels increase under pathological conditions, suggesting a role in neuroinflammation. nih.gov A rat model of neuroinflammation induced by prostaglandin J2 (a metabolite of PGD2) has been shown to develop progressive Parkinson's disease-like pathology. nih.gov

The PGD2/DP1 receptor signaling pathway has also been implicated in autoimmune demyelinating diseases. nih.gov Studies in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE) have shown that PGD2 signaling in dendritic cells is critical for the development of the disease. nih.gov

Future research should explore the role of the PGD2 pathway, and specifically the effects of modulating it with compounds like 15(S)-15-methyl PGD2, in a wider range of disease models, including:

Neurodegenerative diseases: Investigating the potential of DP1 agonists or DP2 antagonists in models of Parkinson's disease, Alzheimer's disease, and other neuroinflammatory conditions.

Autoimmune disorders: Expanding on the findings in EAE to other autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

Cancer: Exploring the complex and sometimes contradictory roles of PGD2 signaling in tumor growth and metastasis.

Metabolic diseases: Investigating the potential influence of PGD2 pathways on conditions like obesity and diabetes.

Application of Advanced Omics Technologies to Prostanoid Signaling

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, high-throughput approach to unraveling the complexities of biological systems. nih.govyoutube.com These technologies allow for the simultaneous analysis of thousands of molecules, providing a comprehensive view of cellular processes and how they are altered in disease states. nih.gov

Applying these technologies to the study of prostanoid signaling can provide unprecedented insights. For example:

Genomics and Transcriptomics: Can identify genetic variations in PGD2 receptors and signaling components that may predispose individuals to certain diseases. youtube.com They can also reveal how treatment with compounds like 15(S)-15-methyl PGD2 alters gene expression profiles in target cells.

Proteomics: Can identify the full complement of proteins that interact with PGD2 receptors and the downstream signaling proteins that are activated or inhibited.

Metabolomics: Can measure the changes in the levels of various metabolites following the activation or inhibition of the PGD2 pathway, providing a functional readout of cellular responses.

Integrating data from these different omics platforms (a multi-omics approach) will be crucial for building comprehensive models of prostanoid signaling networks and for identifying novel biomarkers and therapeutic targets. nih.gov

Bridging Preclinical Findings to Novel Therapeutic Hypotheses

The ultimate goal of preclinical research is to generate findings that can be translated into new therapeutic strategies for human diseases. The distinct pharmacological profiles of 15(S)- and 15(R)-methyl PGD2 offer several avenues for therapeutic exploration.

Based on the preclinical data, the following therapeutic hypotheses can be formulated:

Targeting Allergic Diseases: The potent and selective DP2 agonism of 15(R)-methyl PGD2, while a valuable research tool, suggests that DP2 antagonists hold significant therapeutic promise for allergic conditions like asthma and allergic rhinitis. nih.gov

Managing Postpartum Hemorrhage: The vasoconstrictive properties of 15(S)-15-methyl PGF2 alpha, a related compound, have been shown to be effective in managing hypotonic postpartum hemorrhage, suggesting a potential application for other structurally similar prostaglandins (B1171923). nih.gov

Treating Androgenetic Alopecia: PGD2 has been shown to inhibit hair growth by acting on the DP2 receptor, indicating that DP2 antagonists could be a potential treatment for male pattern baldness. wikipedia.org

Modulating Neuroinflammation: The involvement of the PGD2 pathway in neuroinflammation suggests that modulating this pathway with specific agonists or antagonists could be a novel therapeutic approach for neurodegenerative diseases. nih.gov

Further preclinical studies are needed to validate these hypotheses and to identify the most promising therapeutic candidates for clinical development. This will involve rigorous testing in relevant animal models and a thorough evaluation of the efficacy and safety of these compounds.

Q & A

Q. How do structural modifications (e.g., 15-methylation) alter prostaglandin bioactivity compared to other derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., 15(S)-PGE2, 15(R)-15-methyl PGA2) reveal methylation’s role in enhancing receptor selectivity and metabolic stability. IC50 values for related compounds range from 75.4 μM (15(S)-PGA2) to 334.6 μM (15(S)-PGF2α), highlighting potency variations .

Key Notes for Experimental Design

  • Stereochemical Validation : Always confirm isomer purity via chiral HPLC .
  • Receptor Specificity : Use CRTH2/DP2 antagonists (e.g., BWA868C) as negative controls .
  • Data Reproducibility : Follow guidelines for experimental rigor, including blinding and power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-methylprostaglandin D2
Reactant of Route 2
15-methylprostaglandin D2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.